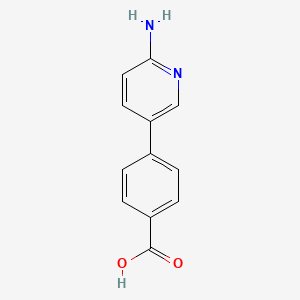

4-(6-Aminopyridin-3-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(6-aminopyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-11-6-5-10(7-14-11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAPYOWCDXFHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627672 | |

| Record name | 4-(6-Aminopyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222986-51-8 | |

| Record name | 4-(6-Aminopyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-(6-Aminopyridin-3-yl)benzoic acid (CAS: 222986-51-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(6-Aminopyridin-3-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this document synthesizes information from supplier specifications, computational predictions, and data from structurally related analogs. The guide covers physicochemical properties, potential synthetic strategies, and speculative biological activities, offering a foundation for future research and development. All quantitative data is presented in structured tables, and hypothetical experimental workflows are visualized using Graphviz diagrams to aid in experimental design.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that much of this data is computationally predicted and awaits experimental verification.

| Property | Value | Source |

| CAS Number | 222986-51-8 | [ChemScene] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [ChemScene] |

| Molecular Weight | 214.22 g/mol | [ChemScene] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [ChemScene] |

| Predicted LogP | 2.029 | [ChemScene] |

| Hydrogen Bond Donors | 2 | [ChemScene] |

| Hydrogen Bond Acceptors | 3 | [ChemScene] |

| Rotatable Bonds | 2 | [ChemScene] |

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from its structural motifs.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.[4]

-

N-H stretch (Amine): Two sharp bands around 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption between 1680-1710 cm⁻¹.[4]

-

C=C and C=N stretches (Aromatic/Pyridyl Rings): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O stretch (Carboxylic Acid): A band in the 1210-1320 cm⁻¹ range.[4]

-

C-N stretch (Amine): An absorption around 1250-1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would likely exhibit signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the pyridine and benzene rings. The chemical shifts and coupling patterns would be indicative of the substitution pattern. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), and the amine protons would also present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbonyl carbon (δ ~165-175 ppm) and the aromatic/pyridyl carbons (δ ~110-160 ppm).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 214.22. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the two aromatic rings.

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of this compound was not identified. However, a plausible synthetic route can be proposed based on established palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Proposed Synthesis Workflow

A potential synthetic pathway could involve the Suzuki coupling of 4-boronobenzoic acid with a suitable 3-halo-6-aminopyridine derivative.

Caption: Proposed Suzuki coupling synthesis workflow.

Hypothetical Experimental Protocol: Suzuki Coupling

-

Reaction Setup: To a round-bottom flask, add 3-bromo-6-aminopyridine (1.0 eq), 4-boronobenzoic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 ratio of dioxane to water.

-

Catalyst Addition: Purge the flask with an inert gas (e.g., argon or nitrogen) and then add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological data for this compound has been reported, its structural components—an aminopyridine and a benzoic acid moiety—are present in numerous biologically active molecules. This suggests potential avenues for investigation.

Inferred Biological Profile

-

Anticancer Potential: Benzoic acid derivatives have been investigated for their anticancer properties, with some showing activity against various cancer cell lines.[5][6][7][8] The aminopyridine scaffold is also a key component of several kinase inhibitors used in oncology.

-

Enzyme Inhibition: The structure suggests potential for enzyme inhibition. For example, derivatives of benzoic acid and aminopyridines have been explored as inhibitors of enzymes like monoamine oxidase and cholinesterases.[9][10][11][12]

-

Kinase Inhibition: The aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against certain protein kinases.

Potential Signaling Pathway Involvement

Given the prevalence of aminopyridine-containing compounds as kinase inhibitors, a hypothetical involvement in a kinase signaling pathway is depicted below. This is a generalized representation and would require experimental validation.

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound represents an under-investigated molecule with potential for applications in drug discovery, particularly in the areas of oncology and enzyme inhibition. This technical guide has consolidated the limited available information and provided a framework for future research. Experimental validation of the predicted physicochemical properties, development of a robust synthetic protocol, and comprehensive biological screening are essential next steps to unlock the full potential of this compound. Researchers are encouraged to use the provided hypothetical workflows as a starting point for their investigations.

References

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pioneerpublisher.com [pioneerpublisher.com]

- 10. Medscape | J Enzyme Inhib Med Chem - Publication Information [medscape.com]

- 11. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benthamscience.com [benthamscience.com]

An In-depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 4-(6-aminopyridin-3-yl)benzoic acid. This biaryl compound, featuring a benzoic acid moiety linked to an aminopyridine ring, is a valuable building block in medicinal chemistry and materials science. Its structure lends itself to further functionalization, making it a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents.

Molecular Structure and Identification

This compound is characterized by a benzene ring substituted with a carboxylic acid group at position 1 and a 6-aminopyridin-3-yl group at position 4. The linkage between the two aromatic rings is a carbon-carbon single bond.

Caption: Logical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 222986-51-8 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| SMILES | Nc1ccc(cc1)c1ccc(C(=O)O)cc1 | [1] |

| InChI | InChI=1S/C12H10N2O2/c13-11-4-3-9(7-14-11)8-1-5-10(6-2-8)12(15)16/h1-7H,13H2,(H,15,16) | (Computed) |

| InChIKey | YZYSMAPQORFEGM-UHFFFAOYSA-N | (Computed) |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various solvents and biological systems. The data presented below are computationally derived unless otherwise specified.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [1] |

| LogP (octanol-water partition coeff.) | 2.029 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C |[1] |

Synthesis and Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound from (4-(methoxycarbonyl)phenyl)boronic acid and 5-bromo-2-aminopyridine, followed by hydrolysis.

Step 1: Palladium-Catalyzed Cross-Coupling

-

Reactants Setup: In a reaction vessel, combine 5-bromo-2-aminopyridine (1.0 eq), (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically sodium carbonate (Na₂CO₃, 2.0 eq).

-

Solvent Addition: Add a solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon). Heat the mixture to reflux (approximately 80-100°C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-(6-aminopyridin-3-yl)benzoate.

Step 2: Ester Hydrolysis

-

Reaction Setup: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and methanol.

-

Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature for 2-4 hours.

-

Acidification & Isolation: Upon completion, neutralize the reaction mixture with an acid (e.g., 1N HCl) to a pH of approximately 6-7. The product, this compound, will precipitate.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. Further purification can be achieved by recrystallization if necessary.

Caption: General workflow for the synthesis of the target compound.

Biological Activity and Signaling Pathways

While there is limited publicly available information on the specific biological activity of this compound itself, its structural motifs are present in numerous biologically active compounds. Research into its derivatives provides insight into its potential applications.

A recent study on 3-(6-aminopyridin-3-yl)benzamide derivatives —close structural analogs—demonstrated significant antitumor activities.[2] One lead compound from this study, 6b , was found to be a selective inhibitor of the PI3Kα isoform.[2] This inhibition subsequently blocks the PI3K/Akt signaling pathway, which is a critical pathway for cell proliferation and survival that is often dysregulated in cancer.[2] The compound was shown to induce G1 cell cycle arrest and apoptosis in HCT116 cancer cells.[2]

This suggests that the this compound core is a promising scaffold for developing novel kinase inhibitors, particularly targeting the PI3K/Akt pathway.

Caption: PI3K/Akt pathway, a target for the compound's derivatives.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in drug discovery and development. While comprehensive experimental data on the parent compound is sparse, its structural framework is a key component of advanced molecules, including kinase inhibitors. The established synthetic routes, such as the Suzuki-Miyaura coupling, provide reliable methods for its preparation, enabling further exploration of its derivatives as potential therapeutic agents. Future research should focus on characterizing the specific biological activities and physical properties of this core structure.

References

4-(6-Aminopyridin-3-yl)benzoic acid synthesis and properties

An in-depth technical guide on the synthesis, properties, and applications of 4-(6-aminopyridin-3-yl)benzoic acid, a key intermediate in the development of targeted therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

This compound is a bifunctional molecule featuring a pyridine ring and a benzoic acid moiety. This heterocyclic compound serves as a crucial building block, or intermediate, in the synthesis of a variety of pharmacologically active molecules. Its structural motifs are frequently found in kinase inhibitors, which are a major class of targeted cancer therapies. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its role in the development of advanced therapeutics.

Synthesis of this compound

The most prevalent and industrially scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction provides a powerful method for forming carbon-carbon bonds.

The general synthetic approach involves coupling a halogenated aminopyridine with a boronic acid derivative of benzoic acid in the presence of a palladium catalyst and a base. A common pathway is the reaction between 5-bromo-2-aminopyridine and 4-(pinacolato)boronylbenzoic acid or 4-carboxyphenylboronic acid.

Synthetic Workflow

The following diagram illustrates the typical workflow for the Suzuki-Miyaura cross-coupling synthesis of the target compound.

An In-Depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic Acid (C₁₂H₁₀N₂O₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(6-Aminopyridin-3-yl)benzoic acid, a molecule of interest in medicinal chemistry. This document details its chemical and physical properties, a robust synthesis protocol, and explores its potential biological significance as a kinase inhibitor, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Chemical and Physical Properties

This compound is a bifunctional molecule incorporating both a carboxylic acid and an amino-substituted pyridine ring. These features make it an attractive scaffold for creating derivatives with diverse pharmacological properties. While extensive experimental data for this specific compound is not widely published, a combination of data from chemical suppliers and predictive models provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 214.22 g/mol | --INVALID-LINK--[1] |

| CAS Number | 222986-51-8 | --INVALID-LINK--[1] |

| Predicted Boiling Point | 438.7 ± 35.0 °C | --INVALID-LINK--[2] |

| Predicted Density | 1.316 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | --INVALID-LINK--[1] |

| Predicted LogP | 2.029 | --INVALID-LINK--[1] |

Solubility Profile:

Synthesis and Purification

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between aryl halides and boronic acids, and is widely used in the synthesis of biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of this compound from 3-bromo-6-aminopyridine and 4-carboxyphenylboronic acid.

Materials:

-

3-Bromo-6-aminopyridine

-

4-Carboxyphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-6-aminopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: A typical experimental workflow for the synthesis of this compound via Suzuki-Miyaura cross-coupling.

Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, its structural motifs are prevalent in compounds targeting various protein kinases. The aminopyridine scaffold is a key pharmacophore in numerous kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes.[5]

Potential Target: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

Recent research has focused on the development of aminopyridine and aminopyrimidine derivatives as potent and selective inhibitors of IRAK4.[2][6][7] IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.

Inhibition of IRAK4 is a promising therapeutic strategy for these conditions. The kinase activity of IRAK4 is essential for the downstream activation of NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines.

IRAK4 Signaling Pathway

Caption: A simplified diagram of the IRAK4 signaling cascade, a potential target for this compound.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as an IRAK4 inhibitor, a series of in vitro and cell-based assays can be employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of the compound against purified IRAK4 enzyme.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase substrate (e.g., a peptide substrate)

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Mixture: In a microplate, combine the assay buffer, IRAK4 enzyme, and the kinase substrate.

-

Compound Addition: Add the diluted compound to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for binding to the enzyme.

-

Initiate Reaction: Add ATP to initiate the kinase reaction and incubate for a specific duration (e.g., 60 minutes) at 30 °C.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

-

Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cellular Assay: Inhibition of Cytokine Production

Objective: To evaluate the ability of the compound to inhibit IRAK4 signaling in a cellular context by measuring the production of pro-inflammatory cytokines.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

-

Cell culture medium

-

TLR ligand (e.g., lipopolysaccharide - LPS)

-

This compound (dissolved in DMSO)

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit for a specific cytokine (e.g., TNF-α or IL-6)

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a TLR ligand (e.g., LPS) to activate the IRAK4 pathway.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production and calculate the EC₅₀ value.

Logical Workflow for IRAK4 Inhibitor Screening

Caption: A logical workflow for the screening and evaluation of potential IRAK4 inhibitors like this compound.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its straightforward synthesis via Suzuki-Miyaura coupling and the established importance of the aminopyridine moiety in targeting kinases make it a compelling starting point for drug discovery programs. The potential for this compound and its derivatives to inhibit IRAK4 warrants further investigation, which could lead to the development of new treatments for a range of inflammatory and autoimmune disorders. This guide provides the foundational information necessary for researchers to undertake such investigations.

References

- 1. chemscene.com [chemscene.com]

- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | C14H22N4O2 | CID 11737525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(6-Aminopyridin-3-yl)benzoic acid, a heterocyclic aromatic compound with the molecular weight of 214.22 g/mol . This document collates available data on its physicochemical properties, synthesis, and spectral characterization, and explores its potential biological activities, making it a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

This compound is a bifunctional molecule incorporating a benzoic acid moiety and an aminopyridine ring. This structure provides a scaffold for diverse chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 214.22 g/mol | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| CAS Number | 222986-51-8 | [1] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [1] |

| logP (calculated) | 2.029 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound can be achieved through various synthetic routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. This reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

A plausible synthetic route for this compound involves the Suzuki-Miyaura coupling of 4-carboxyphenylboronic acid with 5-bromo-2-aminopyridine.

Materials:

-

4-Carboxyphenylboronic acid

-

5-Bromo-2-aminopyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, combine 4-carboxyphenylboronic acid (1.2 equivalents), 5-bromo-2-aminopyridine (1 equivalent), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Add a 3:1 mixture of 1,4-dioxane and water to the flask.

-

Add potassium carbonate (2.5 equivalents) to the mixture.

-

Degas the mixture by bubbling nitrogen through it for 15 minutes.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with water.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5 to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with water.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. The expected spectral data are summarized in Table 2.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons of both the benzoic acid and pyridine rings, an amino group proton signal, and a carboxylic acid proton signal. The aromatic region would likely show complex splitting patterns due to coupling between adjacent protons. |

| ¹³C NMR | Resonances for all 12 carbon atoms, including the carboxyl carbon, and the carbons of the two aromatic rings. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching of the carboxylic acid (broad, around 2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (around 1680-1710 cm⁻¹), and C=C and C=N stretching of the aromatic rings (around 1450-1600 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight of 214.22. |

Potential Biological Activities and Applications

While specific biological studies on this compound are limited in the public domain, the structural motifs present in the molecule suggest potential therapeutic applications. Derivatives of aminobenzoic acid are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.

Potential as an Anticancer Agent

Benzoic acid derivatives have been investigated for their anticancer properties. Some studies suggest that these compounds may act by inhibiting histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression.[2][3] Inhibition of HDACs can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[2][4] The aminopyridine moiety is also a common feature in many biologically active compounds, including kinase inhibitors used in cancer therapy.

Potential as an Antimicrobial Agent

Derivatives of p-aminobenzoic acid (PABA) have been reported to possess antimicrobial properties.[5] The mechanism of action for some of these compounds involves the inhibition of essential metabolic pathways in bacteria. Given its structural similarity to PABA, this compound and its derivatives could be explored for their efficacy against various bacterial and fungal strains.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

This compound

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, measure the optical density at 600 nm using a plate reader.

Conclusion

This compound is a versatile chemical entity with a molecular weight of 214.22 g/mol . Its synthesis is accessible through established methods like the Suzuki-Miyaura coupling. While specific biological data for this compound is not extensively documented, its structural features suggest promising avenues for investigation in the fields of oncology and infectious diseases. This technical guide provides a foundational resource for researchers to further explore the potential of this compound and its derivatives in drug discovery and development. Further studies are warranted to fully elucidate its biological activity and mechanism of action.

References

- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Biological Activity of 4-(6-Aminopyridin-3-yl)benzoic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known biological activities of compounds structurally related to 4-(6-Aminopyridin-3-yl)benzoic acid. Direct biological data for this compound is not extensively available in peer-reviewed literature. However, substantial evidence from close structural analogs, particularly 3-(6-aminopyridin-3-yl)benzamide derivatives, points towards potent inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα) and subsequent modulation of the critical PI3K/Akt signaling pathway. This guide will detail the quantitative inhibitory data of these analogs, provide established experimental protocols for assessing PI3Kα activity, and visualize the relevant signaling pathways and experimental workflows.

Core Biological Activity of Structural Analogs

Recent studies have illuminated the potential of the 6-aminopyridin-3-yl benzamide scaffold as a potent inhibitor of key cellular signaling pathways implicated in cancer. A significant finding is the potent and selective inhibition of PI3Kα by a close structural analog of the topic compound.

Quantitative Inhibitory Activity

A study on novel 3-(6-aminopyridin-3-yl)benzamide derivatives identified a compound with significant inhibitory potency against PI3Kα. This compound, while not identical to this compound, provides the most relevant quantitative data for this scaffold to date.

| Compound ID | Target | Assay Type | IC50 (nM) | Cell Line |

| Analog 6b | PI3Kα | Kinase Assay | 13.6 | HCT116 |

Table 1: Quantitative inhibitory data for a 3-(6-aminopyridin-3-yl)benzamide analog.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

Pathway Diagram

The following diagram illustrates the canonical PI3K/Akt signaling pathway and indicates the point of inhibition by analogs of this compound.

An In-depth Technical Guide to 4-(6-Aminopyridin-3-yl)benzoic Acid Derivatives and Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(6-aminopyridin-3-yl)benzoic acid scaffold is a privileged structure in medicinal chemistry, serving as a key building block for the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of derivatives and analogs based on this core. While extensive research on the exact this compound framework is emerging, this document draws upon data from closely related aminopyridine and benzamide analogs to elucidate the critical structural determinants for potent kinase inhibition. This guide is intended to inform the rational design of novel therapeutics targeting key signaling pathways implicated in cancer and other proliferative diseases.

Introduction: The Role of Kinase Inhibition in Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made protein kinases one of the most important classes of drug targets. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers, with numerous drugs approved for clinical use.

The this compound scaffold and its analogs have emerged as promising candidates for the development of novel kinase inhibitors. These compounds often target key kinases in oncogenic signaling pathways, such as the PI3K/AKT/mTOR and receptor tyrosine kinase (RTK) pathways, including the Epidermal Growth Factor Receptor (EGFR). This guide will delve into the synthesis, biological activity, and mechanistic understanding of these compounds.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives and their analogs typically involves a multi-step process. A common strategy involves the coupling of a substituted aminopyridine moiety with a benzoic acid derivative. The following sections outline a general synthetic workflow and key experimental protocols based on the synthesis of structurally related compounds.

General Synthetic Workflow

A representative synthetic workflow for a this compound analog can be visualized as a sequence of key chemical transformations.

Caption: A generalized workflow for the synthesis of this compound analogs.

Key Experimental Protocols

The following protocols are adapted from the synthesis of structurally similar compounds and provide a framework for the preparation of this compound derivatives.

This protocol describes a typical Suzuki coupling reaction to form the biaryl core.

Materials:

-

Substituted 3-halopyridine (1.0 eq)

-

Substituted phenylboronic acid or ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel, add the 3-halopyridine, phenylboronic acid, palladium catalyst, and base.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the degassed solvent and heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

This protocol outlines the formation of an amide bond between the benzoic acid moiety and an amine.

Materials:

-

Carboxylic acid derivative (1.0 eq)

-

Amine (1.1 eq)

-

Coupling agent (e.g., HATU, HOBt/EDC) (1.2 eq)

-

Base (e.g., DIPEA, 2.0 eq)

-

Solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the carboxylic acid in the chosen solvent.

-

Add the coupling agent and the base, and stir for 10-15 minutes at room temperature.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Dilute the reaction mixture with an organic solvent and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the pyridine and benzoic acid rings. The following tables summarize the in vitro activities of various structurally related analogs, providing a basis for understanding their SAR.

Quantitative Data for Related Kinase Inhibitors

The following tables present IC₅₀ values for analogs with related scaffolds, demonstrating their potential as potent kinase inhibitors.

Table 1: Kinase Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Analogs against JNK3

| Compound ID | R¹ (on Pyrazole) | JNK3 IC₅₀ (µM) |

| 18 | Methyl | >10 |

| 29 | Benzyl | 8.5 |

| 30 | Phenethyl | >10 |

| 31 | Morpholino-ethyl | >10 |

Table 2: Cytotoxicity of 4-(Arylaminomethyl)benzamide Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (µM) |

| 10 | HL60 | 8.2 |

| 10 | K562 | 40 |

| 13 | K562 | 5.6 |

| 15 | HL60 | 5.6 |

| 15 | K562 | 31 |

| 28j | K562 | 6.9 |

| 28k | K562 | 3.6 |

| 28l | K562 | 4.5 |

Table 3: Kinase Inhibitory Activity of a Potent mTOR Inhibitor with a Related Scaffold

| Compound | Target Kinase | Cellular EC₅₀ (nM) | Selectivity over PI3K |

| Torin2 | mTOR | 0.25 | 800-fold |

Note: The data presented in these tables are for structurally related analogs and are intended to provide a comparative basis for the design of novel this compound derivatives.

Key Structure-Activity Relationship Insights

Based on the available data for related compounds, several key SAR trends can be inferred:

-

The 6-amino group on the pyridine ring is often a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.

-

Substituents on the benzoic acid ring can significantly modulate potency and selectivity. Electron-withdrawing groups can sometimes enhance activity.

-

The linkage between the two aromatic rings is critical. A rigid linkage can orient the molecule optimally within the binding pocket.

-

Derivatization of the carboxylic acid group into amides or esters can improve cell permeability and pharmacokinetic properties.

Signaling Pathways

Derivatives of this compound are often designed to target key signaling pathways that are frequently dysregulated in cancer. The PI3K/AKT/mTOR and EGFR signaling pathways are prominent examples.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a common event in many human cancers.

Caption: The PI3K/AKT/mTOR signaling pathway and potential points of inhibition.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation, survival, and migration.

Caption: The EGFR signaling pathway and its inhibition by targeted therapies.

Experimental Protocols for Biological Evaluation

The biological evaluation of novel kinase inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Kinase Inhibition Assay (In Vitro)

This protocol provides a general method for determining the IC₅₀ of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase buffer

-

Test compound

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microplate, add the kinase, substrate, and kinase buffer.

-

Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well cell culture plates

-

Incubator (37 °C, 5% CO₂)

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Add serial dilutions of the test compound to the wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The data from structurally related series demonstrate the potential for achieving high potency and selectivity against key oncogenic kinases. Future research in this area should focus on:

-

Systematic SAR studies of the core this compound scaffold to precisely define the contributions of various substituents.

-

Expansion of the target space to include other clinically relevant kinases.

-

Optimization of pharmacokinetic properties to improve oral bioavailability and in vivo efficacy.

-

Exploration of combination therapies with other anticancer agents to overcome drug resistance.

This technical guide provides a foundational understanding of the synthesis, biological activity, and mechanistic basis of this compound derivatives and analogs. The provided protocols and data tables serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of targeted cancer therapies.

References

An In-depth Technical Guide: 4-(6-Aminopyridin-3-yl)benzoic acid as a Pharmaceutical Building Block

Abstract: 4-(6-Aminopyridin-3-yl)benzoic acid is a bifunctional molecule that serves as a crucial building block in modern medicinal chemistry. Its structure, featuring a substituted aminopyridine ring linked to a benzoic acid moiety, is a key scaffold found in numerous pharmacologically active compounds, particularly in the domain of oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications in drug discovery, and experimental protocols relevant to its use. The document is intended for researchers, chemists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a stable organic compound typically supplied as a solid with a purity of 95% or higher.[1] Its unique structure, combining a hydrogen bond donor/acceptor-rich aminopyridine with a carboxylic acid handle, makes it a versatile synthon for creating diverse chemical libraries. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 222986-51-8 | [1][2][3] |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| Purity | ≥95% | [1] |

| Topological Polar Surface Area (TPSA) | 76.21 Ų | [1] |

| LogP | 2.029 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Manufacturing

The primary and most efficient method for synthesizing this compound and its analogs is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, making it ideal for linking the pyridine and benzene rings.[4][5]

General Reaction Scheme

The synthesis involves coupling a halogenated aminopyridine with a benzoic acid-substituted boronic acid (or vice versa). The general scheme is depicted below.

Caption: Proposed Suzuki-Miyaura coupling reaction for synthesis.

Experimental Protocols

The following is a generalized laboratory protocol for the Suzuki-Miyaura coupling to synthesize the title compound. Optimization may be necessary depending on the specific substrates and scale.[5][6]

Materials:

-

5-Bromo-2-aminopyridine (1.0 eq)

-

4-Carboxyphenylboronic acid (1.2 eq)

-

Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)

-

Base (e.g., Sodium Carbonate or Potassium Phosphate, 3.0 eq)

-

Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, or DME/EtOH/H₂O)[6]

Workflow: The experimental workflow involves a series of standard steps from reaction setup to final product characterization.

Caption: Standard experimental workflow for Suzuki-Miyaura synthesis.

Procedure:

-

Reaction Setup: In a dry round-bottom flask purged with an inert gas (e.g., Argon or Nitrogen), combine 5-bromo-2-aminopyridine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (3-5 mol%).[5]

-

Solvent Addition: Add the degassed solvent system via cannula or syringe. The resulting mixture will likely be a suspension.

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-100 °C.[6]

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-24 hours).[6]

-

Workup: After cooling to room temperature, dilute the mixture with water. If the product precipitates, it can be filtered. Otherwise, acidify the aqueous layer to precipitate the product or extract with an appropriate organic solvent like ethyl acetate. Wash the combined organic layers with brine.[6]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield the final product.[5]

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR and Mass Spectrometry.[5]

Typical Reaction Conditions

The success of the Suzuki coupling is highly dependent on the chosen reaction parameters. The table below summarizes common conditions used for analogous transformations.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand (if any) | Base | Solvent | Temp (°C) | Reference(s) |

| Pd(PPh₃)₄ (5%) | - | 2M Na₂CO₃ | DME/EtOH/H₂O | 80 | [6] |

| Pd(OAc)₂ (2-5%) | SPhos, XPhos | K₃PO₄ | 1,4-Dioxane/Water | 90-100 | [5] |

| Pd₂(dba)₃ (2-5%) | P(t-Bu)₃ | K₂CO₃ | Toluene | 100 | [7] |

| PdCl₂(dppf) (3%) | - | Cs₂CO₃ | DMF | 85 | [4] |

Applications in Drug Discovery

This compound is a "building block" that provides a rigid scaffold to which other functional groups can be attached, enabling the exploration of chemical space to optimize pharmacological activity.[8]

Kinase Inhibitors

A primary application of this building block is in the synthesis of protein kinase inhibitors.[9][10] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[10][11] The aminopyridine moiety is a well-established "hinge-binding" element that can form critical hydrogen bonds within the ATP-binding pocket of many kinases, while the benzoic acid group serves as a convenient attachment point for linkers or other fragments that can occupy adjacent pockets to enhance potency and selectivity.[9]

Derivatives of this scaffold are key intermediates in the synthesis of approved cancer therapeutics, such as the CDK4/6 inhibitor Palbociclib.[12]

Role in Signaling Pathways

Kinase inhibitors developed from this scaffold typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of a target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives pathological processes like tumor cell proliferation.[9][13]

Caption: Inhibition of a generic RTK signaling pathway.

Safety and Handling

While this compound is intended for research and manufacturing use, appropriate safety precautions must be observed. The compound is classified as a skin and eye irritant.[14]

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from oxidizing agents and sources of ignition.[1][14]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. chemscene.com [chemscene.com]

- 2. 4-(6-AMINO-PYRIDIN-3-YL)-BENZOIC ACID | 222986-51-8 [chemicalbook.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]

- 9. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cphi-online.com [cphi-online.com]

- 13. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

The Aminobenzoic Acid Scaffold: A Versatile Building Block for Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acids, aromatic compounds featuring both an amino and a carboxylic acid group, represent a foundational scaffold in medicinal chemistry. The positional isomers—ortho-(anthranilic acid), meta-, and para-(PABA) aminobenzoic acid—and their derivatives have given rise to a vast array of therapeutic agents with diverse pharmacological activities.[1][2] Their structural versatility, allowing for substitutions at the amino group, the carboxyl group, and on the aromatic ring, makes them ideal starting points for the rational design and development of novel drugs.[1][3] This technical guide provides a comprehensive overview of the current landscape of aminobenzoic acid derivatives in drug discovery, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective applications. It includes quantitative bioactivity data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to serve as a practical resource for professionals in the field.

Anticancer Applications

Derivatives of aminobenzoic acid have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of folate synthesis and direct cytotoxicity against cancer cell lines.

Mechanism of Action: Folate Antagonism

One of the most well-established anticancer strategies involving the aminobenzoic acid scaffold is the disruption of folate metabolism. PABA is an essential precursor for folic acid synthesis in prokaryotes and is also utilized in the folate pathway of rapidly proliferating cancer cells.[4] Folate antagonists, such as methotrexate, are structural analogs that interfere with this pathway, leading to the inhibition of DNA synthesis and cell death.

Cytotoxic Activity

Direct cytotoxic effects against various cancer cell lines have been reported for numerous aminobenzoic acid derivatives. The tables below summarize the in vitro anticancer activity of selected compounds.

Table 1: Cytotoxicity of p-Aminobenzoic Acid (PABA) Derivatives against Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Schiff Bases | 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acid | HepG2 | ≥ 15.0 µM | [4][5] |

| Alkyl Derivatives | Compound 20 (specific structure not detailed) | NCI-H460 (Lung) | 15.59 µM | [6] |

| Diazeniumdiolates | PABA/NO | OVCAR-3 (Ovarian) | GI₅₀: 9.8 µM | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test aminobenzoic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Applications

The classic example of aminobenzoic acid derivatives as antimicrobial agents is the sulfonamide class of antibiotics. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[3] This mechanism provides a selective target, as humans obtain folate from their diet.[4]

Mechanism of Action: Inhibition of Folate Biosynthesis

Bacteria synthesize folic acid de novo using PABA as a key substrate. Sulfonamides, being structural analogs of PABA, compete for the active site of DHPS. This competitive inhibition blocks the synthesis of dihydropteroic acid, a precursor to folic acid, thereby halting bacterial growth and replication.[3][8]

Figure 1. Mechanism of bacterial folate synthesis inhibition by sulfonamides.

Quantitative Antimicrobial Activity

Modern research continues to explore novel aminobenzoic acid derivatives for their antimicrobial properties against a range of pathogens, including resistant strains.

Table 2: Antimicrobial Activity (MIC) of Selected Aminobenzoic Acid Derivatives

| Compound Class | Specific Derivative | Microorganism | Activity (MIC, µM) | Reference |

| Schiff Bases | 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid | S. aureus (MRSA) | 15.62 | [4][5] |

| Schiff Bases | 4-[(5-Nitrofurfurylidene)amino]benzoic acid | C. albicans | 7.81 | [4][5] |

| Benzohydrazides | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | 2.11 (pMIC) | [9] |

| Benzohydrazides | N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino)benzohydrazide | S. aureus | 1.82 (pMIC) | [9] |

Note: pMIC is the negative logarithm of the molar MIC.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

-

Positive control (standard antibiotic, e.g., ciprofloxacin)

-

Negative control (medium only)

-

Growth control (medium with inoculum, no compound)

Procedure:

-

Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of ~5 x 10⁵ CFU/mL.

-

Controls: Include wells for a growth control (inoculum without compound) and a sterility control (medium without inoculum).

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Anti-inflammatory Applications

Derivatives of anthranilic acid (o-aminobenzoic acid), known as fenamates (e.g., mefenamic acid), are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[2] Research is ongoing to develop new derivatives with improved efficacy and safety profiles.

Mechanism of Action

The primary mechanism of action for fenamates is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Table 3: Anti-inflammatory Activity of Anthranilic Acid Derivatives

| Compound | Target | Activity (IC₅₀) | Selectivity (COX-1/COX-2) | Reference |

| Mefenamic Acid | COX-1 (TXB2) | 21 µM | 1.3 | [10] |

| Mefenamic Acid | COX-2 (PGE2) | 27 µM | [10] | |

| JS-4 | COX-1 (TXB2) | 59 µM | 13.7 | [10] |

| JS-4 | COX-2 (PGE2) | 4.3 µM | [10] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

-

Wistar or Sprague-Dawley rats (150-200 g)

-

1% w/v carrageenan solution in sterile saline

-

Test compound suspension (e.g., in 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., indomethacin)

-

Plebismometer or digital calipers

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6): a control group, a reference drug group, and test groups for different doses of the new derivative.

-

Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives only the vehicle.

-

Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plebismometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Applications in Neurodegenerative Diseases

Derivatives of aminobenzoic acid are being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. A primary strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[1]

Mechanism of Action: Acetylcholinesterase Inhibition

In Alzheimer's disease, there is a decline in the levels of acetylcholine, which is crucial for memory and cognition. AChE inhibitors block the action of acetylcholinesterase, thereby increasing the concentration and duration of acetylcholine in the synaptic cleft, which can help to alleviate cognitive symptoms.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity

| Isomer | Specific Derivative | Activity (IC₅₀) | Reference |

| m-Aminobenzoic Acid | Compound 1b (specific structure not detailed) | More potent than galanthamine | [11] |

| o-Aminobenzoic Acid | Compound 2c (against Butyrylcholinesterase) | 2.67 ± 0.05 µM | [10] |

| p-Aminobenzoic Acid | Compound 5b (against Acetylcholinesterase) | 1.66 ± 0.03 µM | [10] |

Experimental Protocol: Ellman's Method for AChE Inhibition

This spectrophotometric method is widely used for screening AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds

-

96-well microtiter plate and reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add:

-

140 µL of phosphate buffer

-

20 µL of test compound solution (at various concentrations)

-

20 µL of AChE solution

-

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes.

-

Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of ATCI solution to start the reaction.

-

Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC₅₀ value from the dose-response curve.

Synthesis and Experimental Workflows

The synthesis of aminobenzoic acid derivatives often follows established organic chemistry reactions. A general workflow for the discovery and evaluation of new derivatives is outlined below.

General Synthesis Protocol: Fischer Esterification

This is a common method for synthesizing ester derivatives of aminobenzoic acids, such as the local anesthetic benzocaine from PABA.[12]

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve PABA in absolute ethanol.

-

Catalysis: Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

-

Reflux: Heat the mixture at reflux for 60-75 minutes.

-

Neutralization: Cool the reaction mixture and pour it into ice water. Slowly neutralize the solution with 10% sodium carbonate until the pH is approximately 8, causing the product to precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture if necessary.

General Experimental Workflow

The process of developing a new therapeutic agent based on the aminobenzoic acid scaffold typically follows a structured workflow from initial design to in vivo testing.

Figure 2. General workflow for the development of aminobenzoic acid derivatives.

Conclusion and Future Perspectives

The aminobenzoic acid core remains a highly valuable and productive scaffold in the field of drug discovery. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, from established NSAIDs and sulfonamide antibiotics to promising new candidates for anticancer and neuroprotective therapies. The ease of chemical modification allows for the fine-tuning of pharmacological properties and the exploration of vast chemical spaces. Future research will likely focus on the development of multi-target agents, the optimization of derivatives to overcome drug resistance, and the application of novel drug delivery systems to enhance the efficacy and safety of this versatile class of compounds. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the ongoing quest for new and improved medicines.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resources.biomol.com [resources.biomol.com]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Navigating the Acquisition and Application of 4-(6-Aminopyridin-3-yl)benzoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-(6-Aminopyridin-3-yl)benzoic acid, a key building block in medicinal chemistry. This document outlines available suppliers, cost considerations, and fundamental technical data to facilitate its procurement and integration into research and development workflows.

Introduction

This compound (CAS No. 222986-51-8) is a bifunctional molecule incorporating a benzoic acid moiety and an aminopyridine scaffold.[1][2] Such structures are of significant interest in drug discovery as they offer multiple points for chemical modification, enabling the exploration of diverse chemical spaces and the optimization of pharmacokinetic and pharmacodynamic properties. The aminopyridine component can serve as a versatile pharmacophore, while the benzoic acid group can act as a handle for further derivatization or as a key interacting group with biological targets. While specific applications of this particular molecule are not extensively documented in publicly available literature, the broader class of aminopyridine and benzoic acid derivatives has shown significant potential in various therapeutic areas, including oncology.

Sourcing and Procurement

Identifying reliable suppliers is a critical first step in any research project. Several chemical suppliers offer this compound, typically for research and development purposes.

Table 1: Suppliers and Product Specifications

| Supplier | Product Name | CAS Number | Purity | Available Quantity |

| ChemScene | This compound | 222986-51-8 | ≥95% | Inquire for details |

| BLDpharm | This compound | 222986-51-8 | Inquire for details | Inquire for details |

| Laibo Chem | This compound | 222986-51-8 | 95% | 100mg |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for planning chemical reactions, formulation, and biological assays.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |

| Molecular Weight | 214.22 g/mol | [1] |

| CAS Number | 222986-51-8 | [1] |

| Purity | ≥95% | [1] |

| Storage | Sealed in dry, 2-8°C | [1] |

| SMILES | C1=C(C=CC(=C1)C(=O)O)C2=CN=C(C=C2)N | [1] |

Experimental Considerations and Potential Applications

While specific experimental protocols for this compound are not widely published, its structural motifs suggest its utility as a building block in the synthesis of more complex molecules for drug discovery. Benzoic acid derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer properties.

A recent study on novel 3-(6-aminopyridin-3-yl)benzamide derivatives, structurally related to the topic compound, demonstrated their potential as antitumor agents by inducing cell cycle arrest and apoptosis. This highlights the potential of the 6-aminopyridin-3-yl scaffold in the design of targeted therapies.

General Synthetic Workflow